N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride

AKR1C3 inhibitor prostate cancer synthetic intermediate

N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride (CAS 1049754-79-1) is a substituted acetamide bearing a 4-bromo-2-methylphenyl ring and a methylamino side chain, supplied as the hydrochloride salt with a molecular weight of 293.59 g/mol. It serves as the immediate synthetic precursor (intermediate 9) to AKR1C3-IN-14 (compound 4, CAS 1057882‑82‑2), a potent and selective AKR1C3 inhibitor with an IC₅₀ of 0.122 μM and a Kᵢ of 0.049 μM, identified through AI-driven virtual screening.

Molecular Formula C10H14BrClN2O
Molecular Weight 293.59
CAS No. 1049754-79-1
Cat. No. B2489010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride
CAS1049754-79-1
Molecular FormulaC10H14BrClN2O
Molecular Weight293.59
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)CNC.Cl
InChIInChI=1S/C10H13BrN2O.ClH/c1-7-5-8(11)3-4-9(7)13-10(14)6-12-2;/h3-5,12H,6H2,1-2H3,(H,13,14);1H
InChIKeySWBKIPBIFURXSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride (CAS 1049754-79-1) Matters for Targeted Inhibitor Procurement


N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride (CAS 1049754-79-1) is a substituted acetamide bearing a 4-bromo-2-methylphenyl ring and a methylamino side chain, supplied as the hydrochloride salt with a molecular weight of 293.59 g/mol . It serves as the immediate synthetic precursor (intermediate 9) to AKR1C3-IN-14 (compound 4, CAS 1057882‑82‑2), a potent and selective AKR1C3 inhibitor with an IC₅₀ of 0.122 μM and a Kᵢ of 0.049 μM, identified through AI-driven virtual screening [1]. Commercially available at 95 % purity from established vendors such as Fluorochem, the compound is classified under GHS07 with harmonised hazard statements for safe laboratory handling .

N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride Cannot Be Replaced by Common Analogs for AKR1C3-Targeted Studies


Inhibitor discovery programmes targeting AKR1C3 demand precise structural features for both activity and selectivity. The 4-bromo-2-methylphenyl moiety occupies subpocket 1 (SP1) of AKR1C3, forming contacts with Asn167, Tyr216, Phe306 and Tyr319 that are distinct from the smaller SP1 of the isoform AKR1C2 [1]. Replacing bromine with chlorine, fluorine or hydrogen alters the lipophilicity and electron density of the aryl ring, which can reduce SP1 occupancy and selectivity. Removing the methylamino side chain eliminates the intramolecular hydrogen bond that stabilises the bioactive conformation, while switching to a thiourea scaffold redirects activity toward unrelated targets such as the neuropeptide Y receptor [2]. These structure-activity relationships mean that generic substitution cannot preserve the validated synthetic route to AKR1C3-IN-14 nor the associated pharmacophore [1].

Quantitative Differentiation Evidence for N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride Versus Closest Analogs


Proven Synthetic Precursor to a Potent, Selective AKR1C3 Inhibitor (AKR1C3-IN-14)

The target compound, as its free base (intermediate 9), is the immediate precursor to AKR1C3-IN-14 (compound 4). In the disclosed convergent synthesis, intermediate 9 is alkylated with 4‑chloromethyl‑7‑hydroxy‑8‑methylcoumarin to yield compound 4. Compound 4 inhibits AKR1C3 with an IC₅₀ of 0.122 μM and a competitive Kᵢ of 0.049 ± 0.007 μM, while showing only 6.38 % inhibition of AKR1C2 at 1 μM (Kᵢ = 6 ± 0.8 μM), a selectivity window of ≈ 122‑fold [1][2]. No alternative synthetic route to compound 4 has been reported that bypasses intermediate 9.

AKR1C3 inhibitor prostate cancer synthetic intermediate AI-driven drug discovery

Bromine Substituent Enables Experimental X‑ray Phasing in Target‑Ligand Co‑Crystallography

The co‑crystal structure of AKR1C3 with compound 4 was solved to 1.75 Å resolution. The 4‑bromo‑2‑methylphenyl moiety, directly derived from the target compound, provides the anomalous scattering signal necessary for experimental phasing. In the deposited structure, the bromophenyl group occupies subpocket SP1, making hydrophobic contacts with Asn167, Tyr216, Phe306 and Tyr319 [1]. The des‑bromo analog (N‑(2‑methylphenyl)‑2‑(methylamino)acetamide, CAS 1021236‑82‑7) lacks this anomalous scatterer and would require alternative heavy‑atom derivatisation or molecular replacement, adding 1–3 weeks to structure determination workflows .

X-ray crystallography heavy-atom phasing structure-based drug design AKR1C3

Lipophilicity Differentiation: 2‑ to 2.5‑Fold Higher LogP Versus Halogen‑Stripped Analogs

The target compound’s computed logP of 2.00 reflects the combined effect of the bromine atom and the ortho‑methyl group. This value is 2.35‑fold higher than the des‑bromo analog (logP = 0.85, CAS 1021236‑82‑7) and 2.03‑fold higher than the 4‑fluoro analog (logP = 0.98, CAS 900641‑75‑0) . Increased lipophilicity correlates with enhanced passive membrane permeability and improved occupancy of the hydrophobic SP1 subpocket of AKR1C3. The 4‑chloro‑2‑methylphenyl analog (CAS 5202‑86‑8, logP ≈ 2.68) is more lipophilic but lacks the methylaminoacetamide side chain required for AKR1C3 binding, illustrating that lipophilicity alone is insufficient without the correct pharmacophore .

lipophilicity physicochemical properties ADME SAR logP comparison

Standardised Hazard Classification Enables Streamlined Safety Compliance in Multi‑Compound Screening Campaigns

The compound is classified under the Globally Harmonized System (GHS) with signal word ‘Warning’, pictogram GHS07, and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This four‑category hazard profile is fully documented in the vendor SDS, providing procurement officers and laboratory managers with the precise information required for risk assessment and storage. In contrast, the 4‑chloro‑2‑methylphenyl acetamide analog (CAS 5202‑86‑8) carries only H302, which may lead to underestimation of handling risks if used as a surrogate .

safety GHS classification procurement laboratory compliance hazard communication

High-Impact Application Scenarios for N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride in Drug Discovery and Chemical Biology


Synthesis of AKR1C3‑IN‑14 and Analogues for Castration‑Resistant Prostate Cancer Research

The compound is the essential intermediate for preparing AKR1C3‑IN‑14, which potentiates the activity of abiraterone and synergises with doxorubicin in osteosarcoma models [1]. Medicinal chemistry teams synthesising focused libraries around the 4‑bromo‑2‑methylphenyl scaffold can use this building block to explore SAR at the SP1 subpocket while maintaining the methylamino linker required for intramolecular hydrogen bonding [2].

Fragment‑Based and Structure‑Guided Lead Optimisation Using X‑ray Crystallography

Structural biology groups can exploit the intrinsic bromine atom for SAD phasing when co‑crystallising novel AKR1C3 ligands. The 1.75 Å co‑crystal structure of AKR1C3 with compound 4 demonstrates that the 4‑bromo‑2‑methylphenyl moiety provides clear electron density and unambiguous binding‑mode assignment [1]. This accelerates the iterative design‑synthesis‑testing cycle in fragment‑based drug discovery.

Physicochemical Benchmarking of Halogenated Acetamide Building Blocks for Kinase and Reductase Profiling

With a logP of 2.00, the compound serves as a reference point for evaluating the lipophilicity‑activity relationship across halogen‑substituted acetamide series . Screening laboratories can use it as a standard to calibrate permeability assays or to benchmark new synthetic intermediates against the known AKR1C3 pharmacophore.

Chemical Biology Probe Development Requiring Defined Safety and Handling Protocols

The fully characterised GHS profile (H302, H315, H319, H335) allows core facilities and CROs to integrate the compound into automated liquid‑handling workflows with appropriate engineering controls . This reduces the administrative burden of hazard assessment when scaling from milligram to gram quantities for in vivo pharmacokinetic or efficacy studies.

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.